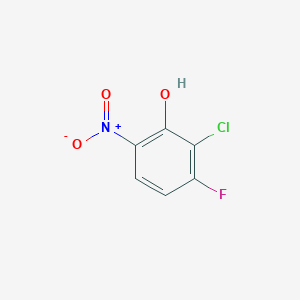
2-Chloro-3-fluoro-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-6-nitrophenol: is an organic compound that belongs to the class of halogenated nitrophenols It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-6-nitrophenol typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of a precursor compound followed by halogenation reactions. For example, starting from o-methylphenol, a nitration reaction can selectively generate a key intermediate, 2-methyl-6-nitrophenol. This intermediate can then undergo hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination of this intermediate yields 2-fluoro-3-nitrotoluene, which can finally be oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Chloro-3-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to form quinones under oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of substituted phenols.
Reduction: Formation of 2-chloro-3-fluoro-6-aminophenol.
Oxidation: Formation of 2-chloro-3-fluoro-6-nitroquinone.
科学研究应用
2-Chloro-3-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-6-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The halogen atoms (chlorine and fluorine) can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- 2-Chloro-6-fluoro-3-nitrophenol
- 2-Chloro-4-nitrophenol
- 2-Fluoro-3-nitrophenol
- 2-Chloro-3-nitrophenol
Comparison: 2-Chloro-3-fluoro-6-nitrophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, reactivity towards nucleophiles, and biological effects. The combination of halogen atoms and the nitro group makes it a versatile compound for various applications .
属性
IUPAC Name |
2-chloro-3-fluoro-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCARKIURUHJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














